molecular formula C15H11ClN2O2S B3011224 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 33757-64-1

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B3011224
CAS No.: 33757-64-1
M. Wt: 318.78
InChI Key: JZSQETNTOFPAGF-UHFFFAOYSA-N
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Description

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Potential

(4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives have been studied for their potential in cancer treatment. One study synthesized compounds with sulfonamide fragments, including variants of (4-Chlorophenyl)sulfonyl-8-quinolylamine, and tested them against various cancer cell lines. These compounds showed significant in vitro cytotoxic activities and induced the expression of pro-apoptotic genes, mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).

2. Structural and Spectroscopic Analysis

Studies have also focused on the structural and spectroscopic characteristics of (4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives. For instance, DFT and TD-DFT/PCM calculations were performed to determine structural parameters, spectroscopic characterization, and NLO properties of these compounds (Wazzan et al., 2016).

3. Antiviral Activity

There is evidence suggesting the antiviral potential of (4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives. A study synthesized derivatives and evaluated them for their anti-tobacco mosaic virus activity, showing that some compounds possessed certain antiviral activities (Chen et al., 2010).

4. Crystal and Molecular Structure

Research has also been conducted on the crystal and molecular structure of related compounds. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined, showing significant biological activity and distinctive molecular arrangements (Adamovich et al., 2017).

5. Synthesis and Conversion Processes

The synthesis and conversion processes of (4-Chlorophenyl)sulfonyl-8-quinolylamine and its derivatives have been a focus of research. For example, a study detailed the synthesis of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which are key intermediates in the synthesis of certain pharmaceuticals (Lenihan et al., 1999).

Safety and Hazards

Safety and hazards associated with these compounds can also vary. For instance, 4,4'-Dichlorodiphenyl sulfone can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research into these types of compounds is ongoing, and they may have potential applications in various fields. For example, new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity and toxicity .

Properties

IUPAC Name

4-chloro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQETNTOFPAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chlorobenzenesulfonyl chloride (300 mg, 1.38 mmol) was added to a stirred solution of 8-aminoquinoline (200 mg, 1.38 mmol) in pyridine (2 ml). DMAP (cat.) was added and the reaction was stirred at room temperature for 4 h. After no further progress of the reaction was observed (monitored by TLC and LCMS), water was added and the mixture was extracted with DCM. The organic phase was washed with a sat. KHSO4 solution, dried (Na2SO4) and concentrated in vacuo. The crude residue was triturated with n-hexane to give the title compound (270 mg, 61%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
61%

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